molecular formula C12H12F3NO3 B3015351 1-[4-(Trifluoromethoxy)benzoyl]pyrrolidin-3-ol CAS No. 1272778-90-1

1-[4-(Trifluoromethoxy)benzoyl]pyrrolidin-3-ol

Cat. No.: B3015351
CAS No.: 1272778-90-1
M. Wt: 275.227
InChI Key: FILXICRGIOJJDQ-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethoxy)benzoyl]pyrrolidin-3-ol is a compound that features a pyrrolidine ring substituted with a trifluoromethoxybenzoyl group

Preparation Methods

The synthesis of 1-[4-(Trifluoromethoxy)benzoyl]pyrrolidin-3-ol typically involves the reaction of 4-(trifluoromethoxy)benzoyl chloride with pyrrolidin-3-ol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-[4-(Trifluoromethoxy)benzoyl]pyrrolidin-3-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-[4-(Trifluoromethoxy)benzoyl]pyrrolidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism by which 1-[4-(Trifluoromethoxy)benzoyl]pyrrolidin-3-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with specific proteins, altering their function and leading to the desired biological effect .

Comparison with Similar Compounds

Similar compounds to 1-[4-(Trifluoromethoxy)benzoyl]pyrrolidin-3-ol include:

    1-(4-(Trifluoromethoxy)benzyl)pyrrolidin-3-yl)methanol: Similar structure but with a methanol group instead of a hydroxyl group.

    1-(4-(Trifluoromethoxy)benzoyl)pyrrolidin-2-one: Contains a ketone group in the pyrrolidine ring.

    4-(Trifluoromethoxy)benzoyl)pyrrolidine: Lacks the hydroxyl group in the pyrrolidine ring.

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activity.

Properties

IUPAC Name

(3-hydroxypyrrolidin-1-yl)-[4-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO3/c13-12(14,15)19-10-3-1-8(2-4-10)11(18)16-6-5-9(17)7-16/h1-4,9,17H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FILXICRGIOJJDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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